molecular formula C11H21FN2O2 B1447253 trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester CAS No. 1376609-36-7

trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

Cat. No.: B1447253
CAS No.: 1376609-36-7
M. Wt: 232.29 g/mol
InChI Key: VGCKWWMMIKCCKU-RKDXNWHRSA-N
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Description

trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C11H21FN2O2 and a molecular weight of 232.3 g/mol .

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes . Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester can be compared with other similar compounds such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific fluorine substitution, which can influence its biological activity and chemical behavior .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-fluoropiperidin-4-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCKWWMMIKCCKU-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
Reactant of Route 2
trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
Reactant of Route 3
trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
Reactant of Route 4
trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
trans-(3-Fluoro-piperidin-4-yl)methyl-carbamic acid tert-butyl ester

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